

# 6-Dehydrogingerdione: A Promising Therapeutic Agent – Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *[6]-Dehydrogingerdione*

Cat. No.: B3029713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

6-Dehydrogingerdione, a bioactive phenolic compound isolated from the rhizomes of *Zingiber officinale* (ginger), has emerged as a molecule of significant interest in therapeutic research.<sup>[1]</sup> Its multifaceted pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, position it as a promising candidate for drug discovery and development. This guide provides an in-depth overview of the therapeutic potential of 6-dehydrogingerdione, along with detailed protocols for its investigation in various preclinical models. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to effectively explore the therapeutic applications of this compound.

## Therapeutic Potential and Mechanism of Action

6-Dehydrogingerdione exerts its biological effects through the modulation of multiple signaling pathways. Its therapeutic potential has been demonstrated in several key areas:

- Oncology: In breast cancer cell lines such as MDA-MB-231 and MCF-7, 6-dehydrogingerdione has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.<sup>[2][3]</sup> This is mediated through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.<sup>[2][3]</sup> Furthermore, studies suggest its ability to induce ferroptosis, an iron-dependent form of programmed cell

death, in breast cancer cells.[4][5][6] It has also demonstrated pro-apoptotic effects in human hepatoblastoma Hep G2 cells.[7]

- Inflammation: 6-Dehydrogingerdione exhibits potent anti-inflammatory properties by restraining lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[8] It significantly attenuates the production of key inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[8][9][10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[8]
- Neuroprotection: The compound has shown remarkable cytoprotective effects against oxidative stress-induced neuronal cell damage.[11] Its neuroprotective mechanism involves the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a critical regulator of cellular antioxidant defenses.[11]

## Experimental Protocols

### I. In Vitro Anti-Cancer Activity

This protocol outlines the determination of the cytotoxic effects of 6-dehydrogingerdione on breast cancer cell lines (e.g., MDA-MB-231, MCF-7).

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- 6-Dehydrogingerdione
- Human breast cancer cell lines (MDA-MB-231, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- DMSO

- 96-well plates
- Microplate reader

**Protocol:**

- Seed cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of 6-dehydrogingerdione in culture medium (e.g., 20, 40, 60, 80, 100  $\mu\text{M}$ ).<sup>[4]</sup>
- Replace the medium in the wells with the prepared 6-dehydrogingerdione dilutions and a vehicle control (e.g., 0.1% DMSO).
- Incubate for 24, 48, or 72 hours.
- Add 20  $\mu\text{L}$  of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

**Data Presentation:**

| Concentration ( $\mu$ M) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
|--------------------------|--------------------------|--------------------------|--------------------------|
| Vehicle Control          | 100                      | 100                      | 100                      |
| 20                       |                          |                          |                          |
| 40                       |                          |                          |                          |
| 60                       |                          |                          |                          |
| 80                       |                          |                          |                          |
| 100                      |                          |                          |                          |

This table is a template for recording and presenting cell viability data.

This protocol describes the detection of apoptosis-related proteins in breast cancer cells treated with 6-dehydrogingerdione.

**Principle:** Western blotting is used to detect specific proteins in a cell lysate. Changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can indicate the induction of apoptosis.

**Materials:**

- 6-Dehydrogingerdione
- Breast cancer cells (MDA-MB-231, MCF-7)
- RIPA lysis buffer with protease inhibitors
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti- $\beta$ -actin)[[12](#)]
- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- PVDF membranes

- Chemiluminescence detection reagents

**Protocol:**

- Seed cells in 6-well plates and grow to 70-80% confluence.
- Treat cells with an effective concentration of 6-dehydrogingerdione (e.g., IC50 concentration determined from MTT assay) for 24 or 48 hours.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Use β-actin as a loading control to normalize protein expression.

**Expected Outcomes:** An increase in the expression of Bax and cleaved Caspase-3, and a decrease in Bcl-2 expression would be indicative of apoptosis induction by 6-dehydrogingerdione.

This protocol details the analysis of cell cycle distribution in breast cancer cells treated with 6-dehydrogingerdione.

**Principle:** Flow cytometry with propidium iodide (PI) staining is used to measure the DNA content of individual cells. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

**Materials:**

- 6-Dehydrogingerdione
- Breast cancer cells (MDA-MB-231, MCF-7)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

**Protocol:**

- Treat cells with 6-dehydrogingerdione for 24 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes in the dark at room temperature.
- Analyze the samples using a flow cytometer.
- Use cell cycle analysis software to quantify the percentage of cells in each phase.

**Data Presentation:**

| Treatment            | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|----------------------|------------------|--------------|-----------------|
| Vehicle Control      |                  |              |                 |
| 6-Dehydrogingerdione |                  |              |                 |

This table is a template for presenting cell cycle distribution data.

## II. In Vitro Anti-Inflammatory Activity

This protocol measures the inhibitory effect of 6-dehydrogingerdione on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

**Principle:** The Griess assay measures nitrite (a stable product of NO), which is an indicator of NO production by iNOS in activated macrophages.

#### Materials:

- 6-Dehydrogingerdione
- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- Complete culture medium
- Griess reagent
- 96-well plates

#### Protocol:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of 6-dehydrogingerdione (e.g., 1-20  $\mu$ M) for 1 hour.
- Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours.
- Collect 50  $\mu$ L of the cell culture supernatant.
- Add 50  $\mu$ L of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Calculate the nitrite concentration using a sodium nitrite standard curve.

Expected Outcomes: A dose-dependent decrease in nitrite concentration in the supernatant of cells treated with 6-dehydrogingerdione would indicate its inhibitory effect on NO production.

### III. In Vitro Neuroprotective Activity

This protocol is designed to assess the activation of the Nrf2 pathway by 6-dehydrogingerdione in PC12 neuronal cells.

**Principle:** Activation of the Nrf2 pathway involves the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This can be assessed by Western blotting for Nrf2 in nuclear extracts and for total HO-1.

#### Materials:

- 6-Dehydrogingerdione
- PC12 cell line
- Oxidative stress inducer (e.g., H<sub>2</sub>O<sub>2</sub>)
- Nuclear and cytoplasmic extraction reagents
- Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)[\[13\]](#)
- Western blot reagents (as described in I.B)

#### Protocol:

- Pre-treat PC12 cells with 6-dehydrogingerdione (e.g., 2.5, 5, 10 μM) for 6-24 hours.[\[14\]](#)
- (Optional) Induce oxidative stress with H<sub>2</sub>O<sub>2</sub> for a specified time.
- For Nrf2 translocation, perform nuclear and cytoplasmic fractionation.
- Perform Western blot analysis on the nuclear extracts for Nrf2 and on total cell lysates for HO-1.
- Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic/total lysate loading control.

Expected Outcomes: An increase in nuclear Nrf2 levels and total HO-1 expression in 6-dehydrogingerdione-treated cells would indicate activation of the Keap1-Nrf2-ARE pathway.

## IV. In Vivo Anti-Cancer Efficacy

This protocol describes the evaluation of the anti-tumor efficacy of 6-dehydrogingerdione in an immunodeficient mouse model.

**Principle:** Human breast cancer cells are implanted into immunodeficient mice to form tumors. The effect of 6-dehydrogingerdione on tumor growth is then monitored over time.

### Materials:

- 6-Dehydrogingerdione
- Human breast cancer cell line (e.g., MDA-MB-231)
- Female athymic nude mice (4-6 weeks old)
- Matrigel
- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Calipers

### Protocol:

- Subcutaneously inject  $1-5 \times 10^6$  MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth until tumors reach a volume of approximately  $100-150 \text{ mm}^3$ .
- Randomize mice into treatment groups (vehicle control, 6-dehydrogingerdione low dose, 6-dehydrogingerdione high dose, positive control e.g., doxorubicin).
- Administer 6-dehydrogingerdione (e.g., by oral gavage) daily or on a specified schedule for a set period (e.g., 14-21 days).<sup>[4]</sup>

- Measure tumor volume and body weight 2-3 times per week. (Tumor Volume = 0.5 x Length x Width<sup>2</sup>)
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

| Treatment Group  | Average Tumor Volume (mm <sup>3</sup> ) - Day 0 | Average Tumor Volume (mm <sup>3</sup> ) - Day 7 | Average Tumor Volume (mm <sup>3</sup> ) - Day 14 | Average Tumor Volume (mm <sup>3</sup> ) - Day 21 |
|------------------|-------------------------------------------------|-------------------------------------------------|--------------------------------------------------|--------------------------------------------------|
| Vehicle Control  |                                                 |                                                 |                                                  |                                                  |
| 6-DG (Low Dose)  |                                                 |                                                 |                                                  |                                                  |
| 6-DG (High Dose) |                                                 |                                                 |                                                  |                                                  |
| Positive Control |                                                 |                                                 |                                                  |                                                  |

This table is a template for presenting tumor growth data.

## Visualizations

## Signaling Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by 6-Dehydrogingerdione.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vivo breast cancer xenograft model.

## References

- Tran, T. H. M., Dhandapani, S., Abdus, S., & Kim, Y. J. (2024). 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway. *Phytotherapy Research*, 38(12), 5901-5917. [\[Link\]](#)
- Li, F., Nitteranon, V., Tang, X., Liang, J., Zhang, G., Parkin, K. L., & Hu, Q. (2012). In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[8]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. *Food Chemistry*, 135(2), 332-337. [\[Link\]](#)
- Anonymous. (2025). Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells.
- Li, G., Liu, D., Zhang, C., Wang, Y., & Wang, Z. (2014). Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells. *Journal of Agricultural and Food Chemistry*, 62(24), 5507–5518. [\[Link\]](#)
- Huang, S. H., Lee, C. H., Wang, H. M., Chang, Y. W., Lin, C. Y., Chen, C. Y., & Chen, Y. H. (2014). 6-Dehydrogingerdione restrains lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. *Journal of Agricultural and Food Chemistry*, 62(37), 9171-9179. [\[Link\]](#)
- Ji, K., Fang, L., Zhao, H., Li, Q., Shi, Y., Xu, C., & Wang, Y. (2017). Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells. *Oncology Letters*, 14(5), 5844–5850. [\[Link\]](#)
- Satoh, T., Nakatsuka, D., Sawa, T., Kumagai, T., & Lipton, S. A. (2006). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic phase II inducers.
- Tran, T. H. M., Dhandapani, S., Abdus, S., & Kim, Y. J. (2024).
- Tran, T. H. M., Dhandapani, S., Abdus, S., & Kim, Y. J. (2024). (PDF) 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway.
- Phetdee, K., Te-chato, S., & Kijwajan, B. (2015). The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. *Pharmacognosy Magazine*, 11(Suppl 1), S134–S140. [\[Link\]](#)
- Li, F., Nitteranon, V., Tang, X., Liang, J., Zhang, G., Parkin, K. L., & Hu, Q. (2012). In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[8]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin.
- Jin, T., Jin, Y., Liu, X., & Zhang, B. (2020). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from *Tussilago farfara*. *Journal of Ethnopharmacology*, 253, 112676. [\[Link\]](#)
- Ciaffaglione, V., D'Amore, A., Giampietro, L., & Di Pietro, N. (2022). Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. *Antioxidants*,

11(11), 2200. [Link]

- Anonymous. (n.d.). Western blot analysis of MCF-7 and MDA-MB-231 cells treated for 4, 8...
- Chen, C. Y., Yeh, Y. L., & Chen, J. J. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. *International Journal of Molecular Sciences*, 20(18), 4620. [Link]
- Pinto, M., Lopes, G., & Martins, M. J. (2022). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. *International Journal of Molecular Sciences*, 23(19), 11933. [Link]
- Food and Chemical Toxicology. (2021).
- Zhao, X., Wang, J., Deng, Y., & Li, H. (2018). Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway. *Neurochemical Research*, 43(1), 229–237. [Link]
- Hsu, Y. L., Chen, C. Y., Hou, M. F., Tsai, E. M., Jong, Y. J., Hung, C. H., & Kuo, P. L. (2010). 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells.
- Hsu, Y. L., Chen, C. Y., Hou, M. F., Tsai, E. M., Jong, Y. J., Hung, C. H., & Kuo, P. L. (2010). 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells. *Molecular Nutrition & Food Research*, 54(9), 1307-1317. [Link]
- Kim, J. H., Kim, J. H., & Lee, J. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. *Molecules*, 25(17), 4089. [Link]
- Anonymous. (n.d.). Fig. 4. Activated Keap1/Nrf2 signaling pathway: western blot (WB) ( n =...
- Ng, G. J., & Tang, B. L. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. *Scientific Reports*, 11(1), 8121. [Link]
- Lee, H. S., Seo, E. J., Yun, K., & Lee, J. H. (2009). 1-Dehydro-[6]-gingerdione from ginger inhibits IKK $\beta$  activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes. *British Journal of Pharmacology*, 157(1), 128–140. [Link]
- Zeng, G. F., Zhang, Z. Y., Lu, L., Xiao, D. Q., Zong, S. H., & He, J. M. (2013). The Role of 6-Gingerol on Inhibiting Amyloid  $\beta$  Protein-Induced Apoptosis in PC12 Cells.
- Pereira, C., Pimenta, M., & Barros, L. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. *Molecules*, 26(11), 3326. [Link]
- Re-Armenta, A., & Campbell, K. S. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. *PLoS ONE*, 10(6), e0127273. [Link]

- Chen, H. A., & Chen, C. L. (2022). The Enhancing Immune Response and Anti-Inflammatory Effects of *Caulerpa lentillifera* Extract in RAW 264.7 Cells. *Journal of Marine Science and Engineering*, 10(11), 1735. [\[Link\]](#)
- Muñoz, P., & Huenchuguala, S. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. *International Journal of Molecular Sciences*, 25(18), 10078. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 6-Dehydrogingerdione. PubChem. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 6-Dehydrogingerdione | C17H22O4 | CID 22321203 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC  
[pmc.ncbi.nlm.nih.gov]
- 5. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6-Dehydrogingerdione restrains lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments  $\pm$  SEM. \*P < 0.05; \*\*\*P < 0.001, vs control group. [cjnmcpu.com]
- 13. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Dehydrogingerdione: A Promising Therapeutic Agent – Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029713#dehydrogingerdione-as-a-potential-therapeutic-agent>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)